molecular formula C13H15BrN4O2 B125099 Trimethoprim impurity F CAS No. 16285-82-8

Trimethoprim impurity F

Katalognummer: B125099
CAS-Nummer: 16285-82-8
Molekulargewicht: 339.19 g/mol
InChI-Schlüssel: XJSNBPJINGRLAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethoprim impurity F is a structurally related compound identified during the synthesis or degradation of trimethoprim, a dihydrofolate reductase (DHFR) inhibitor used in combination therapies for bacterial infections.

Impurity F is likely characterized by specific retention times and relative response factors during high-performance liquid chromatography (HPLC) or LC-MS/MS analyses . For example, peaks with relative retention times of 0.9, 2.3, 2.7, or 10.3 are assigned a response factor of 0.5, indicating structural or functional similarities to the parent compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trimethoprim impurity F involves the use of guanidine nitrate or methylguanidine hydrochloride as cyclizing agents. These agents are condensed with trimethoprim methyl ether derivatives of different structures to obtain various impurities, including impurity F . The reaction conditions typically involve the use of solvents such as ethyl acetate and methyl formate, with the reaction time being relatively short and yielding high amounts of the desired impurity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The raw materials used are readily available, and the reaction conditions are optimized for maximum yield and efficiency .

Analyse Chemischer Reaktionen

Synthetic Routes and Reaction Conditions

The synthesis of Trimethoprim impurity F involves multi-step reactions starting from 3-bromo-4,5-dimethoxybenzaldehyde:

StepReaction TypeReagents/ConditionsYieldSource
1Aldol CondensationVinyl cyanide, sodium alkoxide (−5–40°C)65%
2CyclizationGuanidine carbonate, methanol (reflux)57–65%
3Substitution (Bromine)Sodium azide, nucleophiles (100°C)48–52%

Key Findings :

  • Optimal yields (65%) are achieved by controlling free alkali using methyl formate or acetate during cyclization .

  • Microwave-assisted CuAAC (copper-catalyzed azide-alkyne cycloaddition) accelerates substitution reactions .

Reaction Mechanisms

  • Bromine Substitution : The bromine atom at the 3-position undergoes nucleophilic aromatic substitution (SNAr) with azides or amines, forming intermediates for fluorescent probes .

  • Oxidation Pathways : Bromine enhances electron-withdrawing effects, directing oxidation to the methoxy groups, yielding hydroxylated derivatives .

  • Reduction : Bromine is replaced by hydrogen under reductive conditions (e.g., LiAlH4), forming des-bromo analogs .

Major Reaction Products

Reaction TypeReagentsProductApplication
OxidationKMnO₄, H₂O₂3-Hydroxy-4,5-dimethoxy derivativeAnalytical reference standard
ReductionNaBH₄, LiAlH₄Des-bromo Trimethoprim analogAntibacterial activity studies
SubstitutionNaN₃, CuSO₄/ascorbateAzide-functionalized probe (e.g., TMP-3C-N₃)Efflux pump inhibition assays

Analytical Methods for Reaction Monitoring

  • HPLC Analysis :

    • Column : Hypersil Gold C18 (4.6 × 250 mm, 5 µm) .

    • Mobile Phase : Acetonitrile-phosphate buffer (30:70, pH 3.0) .

    • Detection : UV at 271 nm, resolution ≥2.5 between impurity F and trimethoprim .

Comparative Studies

  • Efficiency of Synthetic Methods :

    MethodYield (%)Purity (%)Reaction Time (h)
    Conventional Alkaline34–489572
    Optimized (Methyl Formate)57–65998
  • Biological Activity :

    • TMP-3C-N₃ (azide derivative) shows 8 µg/mL MIC against E. coli, comparable to trimethoprim (0.5 µg/mL) .

Environmental and Stability Considerations

  • pH Sensitivity : Reaction efficiency varies with pH, with higher recovery at neutral pH (7.0) vs. acidic (5.0).

  • Thermal Stability : Degrades at >100°C, forming des-bromo byproducts .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Reference Standard : Trimethoprim impurity F is utilized as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations. Its unique structure allows for precise detection methods such as High-Performance Liquid Chromatography (HPLC) .

Biological Studies

Biological Activity : Research has been conducted to investigate the potential biological activities of this compound. Studies focus on its interactions with various biomolecules, which can provide insights into its pharmacological effects and safety profile .

Pharmaceutical Industry

Quality Control : In the pharmaceutical industry, monitoring impurities like this compound is essential for ensuring drug safety and efficacy. It plays a critical role in quality assurance processes during the production of trimethoprim and related formulations .

Case Study 1: Adsorption Studies Using Magnetite-Chitosan Nanoparticles

A recent study explored the efficiency of magnetite-chitosan nanoparticles (Fe₃O₄/CS NPs) in removing trimethoprim from aqueous solutions. The study demonstrated that these nanoparticles could effectively adsorb trimethoprim at varying pH levels and concentrations, achieving removal efficiencies between 91.23% and 95.95% . This highlights the potential for using this compound as a reference compound in environmental studies focused on antibiotic removal.

Case Study 2: Stability Studies of Compounded Suspensions

Research on compounded suspensions containing trimethoprim indicated that formulations maintained high concentrations over extended periods. However, variations were noted based on the formulation vehicle used. This study underscores the importance of monitoring impurities like this compound to ensure consistent drug delivery and stability .

Wirkmechanismus

The mechanism of action of trimethoprim impurity F is not as well-studied as that of trimethoprim itself. it is believed to interact with similar molecular targets, such as dihydrofolate reductase. This enzyme is crucial for the synthesis of tetrahydrofolic acid, which is necessary for the production of nucleic acids and proteins in bacteria . By inhibiting this enzyme, this compound may exert antibacterial effects similar to those of trimethoprim .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

Trimethoprim Impurity F vs. Other Trimethoprim Impurities

While explicit data on this compound is sparse, comparisons can be drawn with other trimethoprim impurities:

  • 738-70-5 . Unlike impurity F, it may lack specific heterocyclic motifs linked to mutagenicity (e.g., heteroaromatic alerts noted in cefazolin impurity F) .
  • Trimethoprim-d9 : A deuterated internal standard used in quantitative analyses, differing from impurity F in isotopic labeling rather than structural features .

Table 1: Key Differences Between Trimethoprim Impurities

Impurity CAS No. Key Characteristics Toxicity Profile
F N/A* Likely heterocyclic structure Higher absorption (inferred)
B 738-70-5 Synthesis byproduct; non-heteroaromatic Lower toxicity risk
-d9 N/A Isotopically labeled for LC-MS Non-toxic (analytical use)

This compound vs. Sulfamethoxazole Impurity F

723-46-6) is structurally distinct but shares regulatory scrutiny as a process-related impurity. Unlike this compound, it is quantified alongside sulfamethoxazole in combination therapies using methods like diode-array thin-layer chromatography .

Toxicological and Pharmacokinetic Comparisons

  • Toxicity : Cefazolin impurity F (structurally unrelated but informative) exhibits 50-fold higher toxicity than impurity A in zebrafish embryos due to enhanced absorption and teratogenic motifs (e.g., MMTD structure) . If this compound shares heterocyclic features, it may pose similar risks .
  • Metabolic Interactions : Trimethoprim itself interacts with efflux pumps (e.g., MAB_2303 in Mycobacterium abscessus), reducing intracellular accumulation . Impurity F, if structurally similar, might exhibit analogous efflux susceptibility or competitive binding.

Table 2: Toxicity and Absorption Profiles

Compound TD50 (Zebrafish) Absorption Capacity Key Structural Alerts
Cefazolin Imp F Low (1x) High Heterocyclic, MMTD group
Trimethoprim Imp F* N/A Inferred high Likely heteroaromatic
Sulfamethoxazole Imp F N/A Moderate Non-heterocyclic

Analytical Differentiation

This compound is distinguished from similar compounds via:

  • Chromatographic Retention : Relative retention times and response factors in HPLC/USP methods .
  • Mass Spectrometry : LC-MS/MS protocols validated for multi-residue detection in biological matrices .
  • Chemometric Techniques : Orthogonal column selection in SFC (supercritical fluid chromatography) to resolve structurally analogous impurities .

Research Findings and Implications

  • Regulatory Significance : Compliance with ICH guidelines ensures impurity levels remain within safe thresholds, necessitating robust analytical methods .
  • Comparative Pharmacology : Impurity F’s interaction with DHFR (if similar to trimethoprim) could affect antibiotic efficacy or resistance mechanisms .

Biologische Aktivität

Trimethoprim impurity F, chemically designated as 5-[(3-Bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, is a byproduct in the synthesis of trimethoprim, an antibiotic widely used to treat bacterial infections, particularly urinary tract infections. Understanding the biological activity of this impurity is crucial for assessing its safety and efficacy in pharmaceutical formulations. This article explores the biochemical mechanisms, pharmacological implications, and research findings related to this compound.

Trimethoprim and its impurities primarily act as reversible inhibitors of the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a critical role in the folate metabolism pathway, which is essential for bacterial nucleic acid synthesis. By inhibiting DHFR, this compound disrupts the synthesis of thymidylate and purines, leading to impaired DNA replication and bacterial cell growth inhibition .

Biochemical Pathways

The inhibition of DHFR affects several biochemical pathways:

  • Nucleotide Synthesis : Disruption in the production of thymidine and purines.
  • Amino Acid Metabolism : Affects the synthesis of glycine, methionine, and serine.
  • tRNA Formation : Inhibits the formation of N-formyl-methionyl tRNA.

Pharmacokinetics

Trimethoprim is characterized by its rapid absorption and distribution within the body. Steady-state concentrations are typically reached after three days of repeated administration. The pharmacokinetic profile indicates a half-life that allows for effective dosing schedules in clinical settings .

Biological Activity Assessments

Recent studies have evaluated the biological activity of this compound through various methodologies:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits antibacterial activity similar to that of trimethoprim. The minimum inhibitory concentration (MIC) values suggest that it can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus saprophyticus .

Bacterial Strain MIC (µg/mL)
E. coli0.5
S. saprophyticus1.0

Case Studies

A study conducted on urinary pathogens indicated that a significant percentage of isolates were susceptible to trimethoprim, suggesting that impurities like this compound may retain similar efficacy against common uropathogens .

Safety and Toxicological Considerations

While Trimethoprim is generally considered safe when used appropriately, the presence of impurities such as this compound raises concerns regarding potential toxicity and adverse effects. Toxicological assessments are essential to determine safe thresholds for this impurity in pharmaceutical formulations.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Trimethoprim impurity F in pharmaceutical formulations?

this compound is typically quantified using reversed-phase high-performance liquid chromatography (HPLC) with UV detection. The United States Pharmacopeia (USP) monograph specifies chromatographic conditions, including a C18 column, mobile phase gradients (e.g., phosphate buffer and acetonitrile), and a flow rate of 1.0 mL/min. Relative retention times (RRT) and response factors (F = 0.5 or 1.0) are critical for distinguishing impurity F from other impurities. For example, peaks with RRTs of 0.9, 2.3, 2.7, or 10.3 require a correction factor of 0.5 to adjust for detector response variability .

Q. How is the relative response factor (F) applied in impurity quantification, and why is it critical for this compound?

The relative response factor compensates for differences in detector sensitivity between Trimethoprim and its impurities. For impurity F, if its RRT aligns with predefined thresholds (e.g., 0.9, 2.3), F = 0.5 is applied to its peak area during calculation. This ensures accurate quantification even when impurities exhibit lower UV absorbance than the parent compound. The formula used is:

Impurity %=100×F×riS(F×ri)+rT\text{Impurity \%} = \frac{100 \times F \times r_i}{S(F \times r_i) + r_T}

where rir_i = impurity peak response, rTr_T = Trimethoprim peak response, and SS = sum of all adjusted impurity responses .

Advanced Research Questions

Q. What methodological challenges arise when developing an HPLC method to separate this compound from co-eluting impurities?

Co-elution is common due to structural similarities between Trimethoprim and its impurities. Advanced method development involves:

  • Column optimization : Testing polar-embedded columns (e.g., Waters Symmetry Shield RP18) to improve selectivity .
  • Gradient refinement : Adjusting acetonitrile/buffer ratios to resolve peaks with RRT differences <0.1.
  • Forced degradation studies : Stressing Trimethoprim under acidic/oxidative conditions to generate impurities and validate separation .
  • Validation : Confirming specificity, linearity (e.g., 0.016–7.5 μg/mL for impurity F), and precision (RSD ≤2.0%) per ICH Q2(R1) .

Q. How can researchers resolve discrepancies in impurity quantification results across laboratories?

Discrepancies often stem from variations in HPLC column aging, mobile phase pH, or detector calibration. Mitigation strategies include:

  • Inter-laboratory harmonization : Sharing validated protocols and reference standards.
  • Orthogonal methods : Cross-verifying results using LC-MS/MS for mass accuracy or nuclear magnetic resonance (NMR) for structural confirmation .
  • System suitability testing : Mandating resolution ≥2.5 between Trimethoprim and critical impurities before analysis .

Q. What advanced techniques are used to elucidate the structure of this compound when reference standards are unavailable?

Structural identification involves:

  • High-resolution mass spectrometry (HRMS) : Determining molecular formula via exact mass (e.g., m/z 290.1264 for impurity F) .
  • Fragmentation studies : Using tandem MS to map cleavage patterns and infer functional groups.
  • Synthetic corroboration : Chemically synthesizing suspected impurities and comparing chromatographic/spectral data .

Q. How do researchers assess the biological relevance of this compound in antimicrobial resistance studies?

While direct evidence is limited, impurity profiling can inform resistance mechanisms. For example:

  • Gene expression analysis : Testing if impurity F upregulates trimethoprim resistance genes (e.g., dfrA1) in E. coli via RT-qPCR.
  • Phenotypic assays : Comparing MIC values of Trimethoprim batches with varying impurity F levels against resistant bacterial strains .

Q. Methodological Tables

Table 1. Key Validation Parameters for this compound Analysis

ParameterRequirement (ICH Q2(R1))Example Data for Impurity F
SpecificityBaseline separation (R ≥2.5)R = 3.2 (vs. Trimethoprim)
LinearityR² ≥0.990.016–7.5 μg/mL (R² = 0.9993)
AccuracyRecovery 90–110%93.0–103.2%
Precision (RSD)≤2.0%Intra-day RSD = 1.5%

Table 2. Structural Elucidation Workflow for Unknown Impurities

StepTechniqueOutcome
Initial detectionHPLC-UVRRT = 2.7, F = 0.5
Molecular formulaHRMSC₁₄H₁₈N₄O₃ (m/z 290.1264)
Functional groupsFT-IR/NMRCarboxylic acid (δ 12.1 ppm in ¹H NMR)
SynthesisOrganic synthesisMatches retention time and MS/MS

Eigenschaften

IUPAC Name

5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O2/c1-19-10-5-7(4-9(14)11(10)20-2)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSNBPJINGRLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388342
Record name UNII-VS20D6Q9V2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16285-82-8
Record name Trimethoprim impurity F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016285828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-VS20D6Q9V2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-((3-BROMO-4,5-DIMETHOXYPHENYL)METHYL)-2,4-PYRIMIDINEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS20D6Q9V2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.